molecular formula C13H12N6OS2 B4483923 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B4483923
M. Wt: 332.4 g/mol
InChI Key: MTPJBXBSRVQQDX-UHFFFAOYSA-N
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Description

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a triazole ring, a thiazole ring, and an acetamide group. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors One common method involves the initial formation of the triazole ring through the cyclocondensation of aminoguanidine with a suitable aldehyde or ketoneThe final step involves the acylation of the resulting intermediate to form the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of microwave irradiation to accelerate reaction rates and improve product selectivity . Additionally, the use of high-throughput screening and automated synthesis platforms can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazole or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or thiazole rings .

Scientific Research Applications

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is unique due to its combination of the triazole and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to other similar compounds .

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS2/c14-11-17-13(19-18-11)22-9(8-4-2-1-3-5-8)10(20)16-12-15-6-7-21-12/h1-7,9H,(H,15,16,20)(H3,14,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPJBXBSRVQQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=NC=CS2)SC3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 3
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 4
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 5
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 6
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide

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